![molecular formula C14H20F2N2O2S B10962071 1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B10962071.png)
1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a butyl group and a sulfonyl group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation of the piperazine ring using butyl halides in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 2,5-difluorobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation, sulfonyl chlorides for sulfonylation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The difluorophenyl moiety may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- 1-Butyl-4-[(2,4-difluorophenyl)sulfonyl]piperazine
- 1-Butyl-4-[(3,5-difluorophenyl)sulfonyl]piperazine
Uniqueness
1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic and steric properties compared to other isomers, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C14H20F2N2O2S |
|---|---|
Molecular Weight |
318.38 g/mol |
IUPAC Name |
1-butyl-4-(2,5-difluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C14H20F2N2O2S/c1-2-3-6-17-7-9-18(10-8-17)21(19,20)14-11-12(15)4-5-13(14)16/h4-5,11H,2-3,6-10H2,1H3 |
InChI Key |
XHQUFSPXMDHYMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


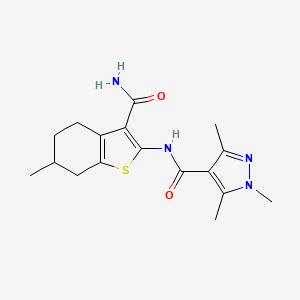
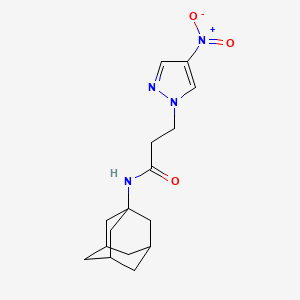
![2-{5-[(4-Chloro-2-methylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10962004.png)
![N'-[(3E)-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B10962009.png)
![1-ethyl-3-methyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10962018.png)
![propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10962026.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10962027.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10962034.png)
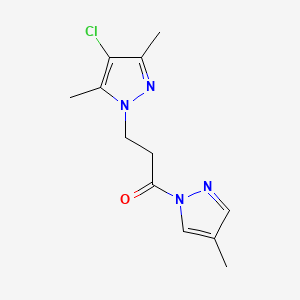
![Propan-2-yl 4-{[(3-acetylphenyl)carbamoyl]amino}benzoate](/img/structure/B10962043.png)
![N-(3,4-dimethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10962047.png)
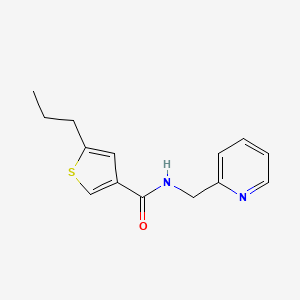
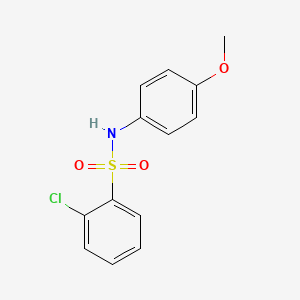
![4-[(3-Chloro-2-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10962079.png)
